Product packaging for Fluorescein Phalloidin(Cat. No.:)

Fluorescein Phalloidin

Cat. No.: B10769640
M. Wt: 1146.2 g/mol
InChI Key: ZOOOSCCCFUSYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein Phalloidin is a high-affinity filamentous actin (F-actin) probe utilized extensively in cell biology research for visualizing the cytoskeletal architecture. This conjugate consists of phalloidin, a bicyclic peptide isolated from the death cap mushroom (Amanita phalloides), covalently linked to the fluorescent dye, fluorescein. The compound operates by binding with high specificity and selectivity to F-actin along the helical filament, stabilizing it against depolymerization and thereby providing a robust stain for cellular structures such as stress fibers, lamellipodia, and filopodia. Its primary research value lies in its application in fluorescence microscopy (including confocal and super-resolution techniques) and flow cytometry to study cell morphology, adhesion, migration, and the dynamic reorganization of the actin cytoskeleton in response to stimuli such as drug treatments, mechanical stress, or during processes like mitosis and apoptosis. The green-fluorescent signal (Ex/Em ~495/520 nm) offers excellent compatibility with standard FITC filter sets. This compound is an indispensable tool for researchers investigating cytoskeleton dynamics, cancer cell motility, neurobiology, and developmental biology, providing critical insights into fundamental cellular processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H59N9O16S B10769640 Fluorescein Phalloidin

Properties

Molecular Formula

C56H59N9O16S

Molecular Weight

1146.2 g/mol

IUPAC Name

5-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C56H59N9O16S/c1-24-46(70)60-38-19-35-31-7-5-6-8-37(31)63-53(35)82-22-40(54(77)65-21-30(69)16-41(65)51(75)59-24)62-52(76)45(26(3)66)64-47(71)25(2)58-50(74)39(61-49(38)73)20-56(4,80)23-57-48(72)27-9-12-32(36(15-27)55(78)79)44-33-13-10-28(67)17-42(33)81-43-18-29(68)11-14-34(43)44/h5-15,17-18,24-26,30,38-41,45,63,66-67,69,80H,16,19-23H2,1-4H3,(H,57,72)(H,58,74)(H,59,75)(H,60,70)(H,61,73)(H,62,76)(H,64,71)(H,78,79)

InChI Key

ZOOOSCCCFUSYBG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)C)C(C)O

Origin of Product

United States

Mechanistic Basis of Fluorescein Phalloidin Actin Interaction

Specificity and High Affinity Binding to Filamentous Actin (F-Actin)

Fluorescein (B123965) phalloidin's interaction with actin is characterized by its remarkable specificity and high affinity for the filamentous form (F-actin) over the monomeric form (G-actin). bionity.comfrontiersin.orgthermofisher.comaatbio.com Phalloidin (B8060827) binds to F-actin with a high affinity, with a dissociation constant (Kd) for unlabeled phalloidin in the nanomolar range, around 20-36 nM. yale.educytoskeleton.com The conjugation of a fluorescent dye, such as fluorescein, can influence this affinity. For instance, some fluorescent phalloidin conjugates exhibit dissociation constants ranging from 50 nM to 20 µM. cytoskeleton.com The binding is stoichiometric, with approximately one phalloidin molecule binding to one actin subunit within the filament. thermofisher.comaatbio.comthermofisher.com

This high-affinity binding is largely independent of the actin isoform or the species of origin, making it a versatile tool for studying actin in a wide range of organisms, including both animals and plants. yale.eduaatbio.comthermofisher.com The binding site for phalloidin is located at the interface between adjacent actin subunits within the filament, a structural feature absent in monomeric G-actin. bionity.comwikipedia.orgresearchgate.net Specifically, cryo-electron microscopy and other structural studies have revealed that phalloidin binds in a pocket formed by at least two, and possibly three, adjacent actin monomers. researchgate.netresearchgate.netembopress.org This interaction involves both hydrophobic interactions and hydrogen bonds. yale.eduresearchgate.net Key residues from neighboring actin subunits that contribute to the binding pocket have been identified, further explaining the high specificity for the polymerized state of actin. yale.eduresearchgate.netembopress.org The fluorescent tag, like fluorescein, is positioned to protrude from the filament, minimizing interference with the core binding interaction. biorxiv.org

Binding Affinity of Phalloidin and its Derivatives to F-Actin
CompoundDissociation Constant (Kd)Reference
Unlabeled Phalloidin~20-36 nM yale.educytoskeleton.com
Rhodamine Phalloidin~2.1 nM (from rate constants) yale.edu
Tetramethylrhodaminyl (TRITC)-phalloidin100-400 nM nih.gov
Fluorescent Phalloidin Conjugates (general)50 nM - 20 µM cytoskeleton.com

Molecular Mechanism of F-Actin Stabilization and Depolymerization Inhibition

The binding of fluorescein phalloidin to F-actin has a profound stabilizing effect on the filament structure. wikipedia.orgscbt.com This stabilization is a direct consequence of phalloidin locking adjacent actin subunits together, effectively acting as a molecular clamp. bionity.comwikipedia.org By binding at the interface between subunits, phalloidin strengthens the lateral and longitudinal contacts within the filament. core.ac.uk

This structural reinforcement significantly inhibits the depolymerization of F-actin. scbt.comnews-medical.net The dissociation of actin monomers from the filament ends is a key aspect of actin dynamics. Phalloidin binding drastically reduces the rate constant for the dissociation of actin subunits from both the barbed and pointed ends of the filament. wikipedia.orgnih.govscispace.com This prevention of subunit loss is the primary mechanism by which phalloidin stabilizes actin filaments. wikipedia.org The stabilization is so effective that phalloidin-treated filaments are resistant to various depolymerizing agents and conditions. yale.eduthermofisher.comthermofisher.com Furthermore, high-resolution cryo-EM structures have shown that phalloidin can trap different conformational states of the actin filament depending on when it is added during the polymerization and aging process. biorxiv.org

Discrimination Between F-Actin and Monomeric G-Actin Subunits

A critical feature of this compound is its ability to selectively bind to F-actin while having a negligible affinity for monomeric G-actin. bionity.comthermofisher.comaatbio.comthermofisher.com This discrimination is fundamental to its use as a specific stain for filamentous structures in cells. The molecular basis for this selectivity lies in the conformation of the phalloidin binding site.

The binding pocket for phalloidin is a structural feature that is only formed upon the polymerization of G-actin into F-actin. wikipedia.orgresearchgate.net It is located at the interface of multiple actin subunits within the helical structure of the filament. researchgate.netresearchgate.netnih.gov Since G-actin exists as a monomer, this multi-subunit binding site is absent. Phalloidin essentially recognizes and binds to the unique quaternary structure of F-actin. cytoskeleton.com Research indicates that phalloidin traps actin monomers in a conformation distinct from that of free G-actin, further highlighting the structural differences it recognizes. bionity.comwikipedia.orgresearchgate.net This high degree of specificity results in low background fluorescence when staining cells, as the probe does not significantly bind to the soluble pool of G-actin. aatbio.comcytoskeleton.comcytoskeleton.com

Influence on Actin Polymerization Equilibrium and ATP Hydrolysis

Beyond stabilizing existing filaments, this compound also influences the dynamic equilibrium between G-actin and F-actin. By binding to and stabilizing F-actin, phalloidin shifts the polymerization equilibrium towards the filamentous form. bionity.comaatbio.comthermofisher.comthermofisher.com It effectively lowers the critical concentration required for actin polymerization. yale.educytoskeleton.comkit.edu This occurs because phalloidin significantly reduces the rate of monomer dissociation from the filament ends, a key parameter in determining the critical concentration. nih.gov Consequently, in the presence of phalloidin, actin polymerization is strongly promoted. bionity.comnih.gov

Effects of Phalloidin on Actin Dynamics
ParameterEffect of PhalloidinReference
F-Actin DepolymerizationInhibited wikipedia.orgscbt.comnews-medical.net
Monomer Dissociation RateReduced wikipedia.orgnih.govscispace.com
Critical Concentration for PolymerizationLowered yale.educytoskeleton.comkit.edu
Actin PolymerizationPromoted bionity.comnih.gov
F-Actin ATP HydrolysisInhibited/Slowed bionity.comwikipedia.orgnih.gov
Inorganic Phosphate (Pi) ReleaseSlowed core.ac.uknih.gov

Methodological Frameworks for Fluorescein Phalloidin Staining

Sample Preparation Protocols for F-Actin Labeling

The integrity of F-actin structures and the accessibility of the probe to its target are paramount for accurate visualization. This requires a carefully orchestrated series of steps, including fixation, permeabilization, and optimized staining conditions.

The primary goal of fixation is to preserve cellular architecture and immobilize molecular components in a life-like state. For F-actin staining with fluorescein (B123965) phalloidin (B8060827), the choice of fixative is critical.

Methanol-Free Formaldehyde (B43269) : The preferred fixative for F-actin staining is methanol-free formaldehyde, typically used at a concentration of 3-4% in phosphate-buffered saline (PBS). abcam.comcaymanchem.comaatbio.com It is crucial to avoid fixatives containing methanol (B129727), as methanol can disrupt the delicate structure of actin filaments, leading to inaccurate staining patterns. researchgate.netaatbio.com Formaldehyde cross-links proteins, effectively preserving the F-actin network. The fixation process is generally carried out at room temperature for 10 to 30 minutes. abcam.comcaymanchem.comaatbio.com

Simultaneous Fixation and Permeabilization : Some protocols advocate for a simultaneous fixation and permeabilization step. This can be particularly useful for preserving labile F-actin structures. tandfonline.com A common mixture for this one-step procedure involves 3.7% formaldehyde and a permeabilizing agent like lysopalmitoylphosphatidylcholine. abcam.comresearchgate.net This rapid method can be effective, though phalloidins are only stable for a short time in formaldehyde fixation buffers. thermofisher.com

Table 1: Comparison of Fixation Strategies

Fixation Method Key Reagent(s) Typical Concentration Incubation Time Advantages Disadvantages
Standard Fixation Methanol-Free Formaldehyde 3-4% 10-30 min at RT Preserves F-actin integrity well. abcam.comaatbio.com Separate permeabilization step required.

Following fixation, the cell membrane must be permeabilized to allow the relatively large fluorescein phalloidin molecule to enter the cell and bind to F-actin.

Triton X-100 : A widely used non-ionic detergent, Triton X-100, is effective for permeabilizing the cell membrane. unite.it It is typically used at a concentration of 0.1% to 0.5% in PBS for 3 to 15 minutes at room temperature. abcam.comcaymanchem.comabberior.rocks However, being a non-selective detergent, Triton X-100 can extract both lipids and proteins, which may affect membrane-associated structures. tandfonline.comunite.it

Saponin (B1150181) : Saponin is a gentler, non-ionic detergent that selectively interacts with cholesterol in the plasma membrane to form pores. tandfonline.comnih.govrevvity.com This property can lead to better preservation of cell morphology, particularly at the leading edge of migrating cells. tandfonline.com Because saponin-induced permeabilization is reversible, it must be included in subsequent antibody incubation steps if performing co-staining. biotium.com The time required for permeabilization with saponin may be longer than with Triton X-100. biocompare.com

Other Detergents : Other detergents like Tween-20 and digitonin (B1670571) are also used, with the choice depending on the specific requirements of the experiment and the need to preserve certain cellular components. revvity.combiotium.comabcam.com

Table 2: Common Permeabilization Agents

Permeabilization Agent Mechanism of Action Typical Concentration Key Features
Triton X-100 Non-ionic detergent, dissolves lipids and proteins. tandfonline.comunite.it 0.1% - 0.5% Widely used, effective, but can be harsh on membranes. abcam.comcaymanchem.comabberior.rocks

| Saponin | Interacts with membrane cholesterol to form pores. tandfonline.comnih.gov | Varies | Gentler, preserves membrane proteins better. tandfonline.com Reversible. biotium.com |

For optimal F-actin visualization, the concentration of this compound and the incubation time must be carefully optimized.

Concentration : Fluorescently labeled phalloidins are used at nanomolar concentrations. caymanchem.com A typical starting point is to dilute a methanolic stock solution into PBS with 1% bovine serum albumin (BSA). researchgate.net For example, 5 µL of a methanolic stock can be diluted into 200 µL of PBS with 1% BSA for staining one coverslip. researchgate.net The optimal concentration can vary depending on the cell type, fixation method, and permeability of the cells. abcam.comresearchgate.net

Incubation Time : The incubation time for staining typically ranges from 20 to 90 minutes at room temperature. researchgate.netresearchgate.netthewellbio.com During incubation, samples should be kept in a covered container to prevent evaporation. researchgate.netresearchgate.net

Blocking : To reduce non-specific background staining, a blocking step is often included before adding the phalloidin conjugate. researchgate.net This usually involves incubating the sample with a solution containing 1% to 3% BSA in PBS for 20 to 60 minutes. abcam.comresearchgate.net

Proper storage and handling are crucial for preserving the fluorescence signal of stained samples.

Short-Term Storage : If not mounted, it is highly recommended to image the cells immediately after staining, as the signal intensity of phalloidin conjugates can decrease with storage time. thermofisher.combiotium.com For short-term storage of a few days, stained samples can be kept at 4°C in the dark. biotium.com

Long-Term Storage : For long-term storage, samples should be mounted in a suitable antifade mounting medium. biotium.comabcam.co.jp Hard-setting aqueous mountants can preserve actin staining for at least six months when stored in the dark at 2–6°C. researchgate.netthermofisher.com It is important to avoid mountants that contain organic solvents. thermofisher.com Lyophilized this compound should be stored at -20°C, desiccated, and protected from light, where it is stable for at least a year. biotium.comimmunologicalsciences.com Reconstituted stock solutions are also stable for at least a year when stored at -20°C. biotium.comimmunologicalsciences.com

Table 3: Storage Recommendations for this compound

Form Storage Temperature Duration Key Considerations
Lyophilized Powder ≤–20°C At least 1 year Desiccated and protected from light. researchgate.netbiotium.comimmunologicalsciences.com
Reconstituted Stock Solution ≤–20°C At least 1 year Protected from light, avoid freeze/thaw cycles. researchgate.netbiotium.comimmunologicalsciences.comaatbio.com

Optimization of Staining Parameters (e.g., Concentration, Incubation Time)

Advanced Imaging Modalities Employing this compound

This compound is a versatile tool that can be used with various imaging techniques to visualize F-actin.

Conventional fluorescence microscopy is the most common method for visualizing F-actin stained with this compound.

Principle : In fluorescence microscopy, the sample is illuminated with light of a specific wavelength (excitation), and the emitted light of a longer wavelength (emission) is collected to form an image. For fluorescein, the excitation and emission maxima are approximately 493 nm and 517 nm, respectively. abcam.co.jp

Applications : This technique allows for the detailed visualization of the actin cytoskeleton, including structures like stress fibers, cortical actin, lamellipodia, and filopodia. nih.govbiorxiv.org It is widely used to study cell morphology, cell migration, and the dynamic organization of the actin cytoskeleton in various cell types and tissues. nih.govresearchgate.net Two-color fluorescence microscopy, combining this compound with other fluorescent probes, can reveal the spatial relationships between F-actin and other cellular components. pnas.org

Image Quality : The quality of images obtained from conventional fluorescence microscopy depends on factors such as the specificity of the staining, the brightness of the fluorophore, and the reduction of background fluorescence. This compound provides a high-contrast signal with minimal non-specific staining, making it an excellent probe for this application. nih.govatto-tec.comthermofisher.com The use of antifade reagents is recommended to minimize photobleaching during imaging. thermofisher.com

Confocal Laser Scanning Microscopy for Three-Dimensional F-Actin Architecture Analysis

Confocal laser scanning microscopy (CLSM) is a powerful technique for analyzing the three-dimensional (3D) architecture of F-actin stained with this compound. By eliminating out-of-focus light, CLSM provides excellent optical sectioning, enabling the clear visualization of dense actin networks within thick specimens. nih.gov This is particularly advantageous for studying the complex 3D organization of F-actin in various cellular contexts.

Researchers have utilized fluorescein isothiocyanate (FITC)-phalloidin staining with CLSM to investigate the regionally varying F-actin network along the apical surface of the ventricular system in adult rats. nih.gov CLSM allows for the reconstruction of 3D views of cellular structures, such as spheroids, providing insights into their spatial organization. researchgate.net For instance, double staining with rhodamine-conjugated phalloidin for F-actin and antibodies for other proteins allows for the superimposed visualization of different cellular components in 3D. researchgate.net The ability to acquire Z-stacks, which are then displayed as maximal pixel-projections, is a key feature of CLSM that facilitates the detailed analysis of actin structures. tandfonline.com

Super-Resolution Microscopy Techniques (e.g., dSTORM, Lattice SIM²) for Nanoscale F-Actin Imaging

To overcome the diffraction limit of conventional light microscopy and visualize F-actin at the nanoscale, super-resolution microscopy techniques are employed. These methods, including direct stochastic optical reconstruction microscopy (dSTORM) and structured illumination microscopy (SIM), can achieve resolutions significantly better than the diffraction limit, revealing finer details of the actin cytoskeleton. biorxiv.orgfrontiersin.org

dSTORM (direct Stochastic Optical Reconstruction Microscopy): This single-molecule localization microscopy (SMLM) technique utilizes the photoswitching properties of fluorescent dyes to build a super-resolved image from the precise localization of individual molecules. plos.orgbiorxiv.org Alexa Fluor 647-labeled phalloidin is commonly used in dSTORM to visualize F-actin with high resolution. plos.orgbiorxiv.org

SIM (Structured Illumination Microscopy): SIM illuminates the sample with a patterned light, and the resulting moiré fringes are computationally processed to reconstruct a super-resolved image. frontiersin.org Lattice SIM is a variant that offers gentle and rapid acquisition of super-resolved data from live cells. frontiersin.org SIM has been used to image cortical actin at the T-cell immunological synapse labeled with phalloidin. frontiersin.org

Single-Molecule Labeling and Localization Microscopy (SMLLM): A recent development utilizes the intrinsic dissociation of dye-conjugated phalloidin from F-actin to achieve super-resolution imaging. nih.gov This method, termed SMLLM, allows for enhanced single-molecule labeling and more consistent F-actin quantification at the nanoscale, particularly for delicate structures. nih.gov

These techniques have enabled researchers to investigate the intricate organization of F-actin in various cellular processes, such as cell division, movement, and signaling, at a level of detail previously unattainable with conventional microscopy. plos.orgresearchgate.net

Correlative Light and Electron Microscopy Approaches Utilizing Phalloidin Conjugates

Correlative light and electron microscopy (CLEM) combines the advantages of fluorescence light microscopy (LM) for identifying specific molecules with the high-resolution ultrastructural detail provided by electron microscopy (EM). wiley.com Phalloidin conjugates are valuable tools in CLEM studies of F-actin.

One approach involves using phalloidin conjugated to a fluorophore that can also generate an electron-dense signal. For example, eosin-phalloidin can be used for both fluorescence imaging and, through photooxidation of diaminobenzidine (DAB), for generating an electron-dense product visible by EM. thermofisher.comwiley.comtechscience.com This allows for the precise correlation of F-actin distribution observed by LM with its ultrastructural context at the EM level. wiley.comtechscience.com This technique has been instrumental in examining the cellular and subcellular localization of F-actin in the central nervous system. wiley.comoup.com

Another CLEM strategy involves super-resolution correlative light and electron microscopy (SR-CLEM). In this method, super-resolution fluorescence imaging of F-actin stained with a fluorescent phalloidin conjugate, such as Alexa488-phalloidin, is followed by scanning electron microscopy (SEM) of the same area. frontiersin.org This provides novel ultrastructural insights into structures like dendritic cell podosomes. frontiersin.org

Quantitative Methodologies for F-Actin Analysis with this compound

Beyond qualitative visualization, this compound is instrumental in quantitative analyses of F-actin, providing numerical data on its content, architecture, and dynamics.

Flow Cytometry for Cellular F-Actin Content Determination

Flow cytometry offers a high-throughput method for quantifying the total F-actin content in a population of cells. nih.gov This technique involves staining suspended cells with a fluorescent phalloidin conjugate, such as fluorescein-phalloidin, and then measuring the total fluorescence intensity of individual cells as they pass through a laser beam. nih.govfrontiersin.org While this method provides a relative measure of polymerized actin content and cannot determine absolute concentrations, it is highly effective for comparing F-actin levels between different cell populations or under various experimental conditions. nih.gov

Studies have successfully used fluorescein-phalloidin in conjunction with flow cytometry to:

Analyze the relationship between F-actin levels and the cell cycle by co-staining with a DNA dye like propidium (B1200493) iodide. nih.gov

Demonstrate differences in F-actin content between untransformed and transformed lymphoblastic cell lines. nih.gov

Quantify changes in F-actin content during apoptosis. thermofisher.com

Assess actin polymerization in leukocytes in response to stimuli. frontiersin.org

Analyze F-actin content within isolated cell nuclei. researchgate.net

It is important to note that since flow cytometry requires cells to be in suspension, it may not be suitable for all cell types, especially those where adhesion is critical for actin organization. nih.gov

Image-Based Quantification of F-Actin Architecture, Intensity, and Distribution

Fluorescence microscopy images of this compound-stained cells provide a rich source of data for quantifying various aspects of F-actin architecture. Image analysis software can be used to measure parameters such as fluorescence intensity, which is often used as a proxy for F-actin amount. tandfonline.complos.org

Quantitative image analysis algorithms have been developed to:

Measure the average gray value of a 2D image within the cell area to quantify changes in F-actin structure. plos.org

Separate and analyze specific F-actin structures, like podosomes, based on their intensity, shape, and size. frontiersin.org

Quantify F-actin orientation within cellular protrusions like lamellipodia. frontiersin.org

Analyze the fluorescent intensity of stained F-actin using software like FV10-ASW 1.7-Olympus. researchgate.net

These quantitative approaches allow for a more objective and detailed analysis of the actin cytoskeleton than qualitative observation alone, enabling researchers to detect subtle changes in F-actin organization in response to various treatments or conditions. plos.org

Assays for F-Actin Polymerization and Depolymerization Kinetics

This compound and other phalloidin conjugates are also utilized in assays to study the kinetics of F-actin polymerization and depolymerization. Phalloidin's ability to stabilize F-actin is a key feature in these assays. thermofisher.com

For instance, the rate of F-actin depolymerization can be measured by quantifying the amount of F-actin remaining at different time points after inducing depolymerization. psu.edu In one method, TRITC-labeled phalloidin is used to stain and stabilize the remaining F-actin, which is then pelleted and quantified. psu.eduresearchgate.net By analyzing the depolymerization time course, researchers can infer information about the number and length of actin filaments. researchgate.net

Multiplexed Imaging Strategies with this compound

This compound's utility in cellular biology is significantly enhanced by its compatibility with multiplexed imaging techniques. These strategies allow for the simultaneous visualization of the actin cytoskeleton alongside other cellular components, providing a more comprehensive understanding of cellular architecture and function.

This compound is frequently used in co-localization studies to investigate the spatial relationships between the actin cytoskeleton and other organelles and proteins. Its green fluorescence provides a strong signal for F-actin, which can be imaged alongside probes for other structures. genecopoeia.com

A common application involves the triple staining of cells to visualize the actin cytoskeleton, mitochondria, and the nucleus. evidentscientific.com For instance, researchers have successfully stained bovine pulmonary artery endothelial cells (BPAECs) using MitoTracker Red CMXRos for mitochondria, Alexa Fluor 488 phalloidin (a spectrally similar fluorophore to this compound) for F-actin, and DAPI for the nucleus. fishersci.co.uk Similarly, human lung cells have been imaged using this combination of fluorescent probes to reveal the intracellular mitochondrial network, the cytoskeletal actin filaments, and the nucleus simultaneously. microscopyu.com

These multi-staining approaches are not limited to cell cultures. In studies of tissue sections, such as in cancer research, multiplexed imaging with phalloidin conjugates is used to understand the cellular organization within complex environments. For example, in studies of tumor explants, cells have been stained with probes for F-actin, such as AlexaFluor 647 conjugated-phalloidin, alongside nuclear stains like DAPI and membrane stains like Wheat Germ Agglutinin (WGA), to investigate cell-cell interactions and the role of actin-containing structures. nih.gov The ability to combine phalloidin staining with antibodies against specific proteins further expands the possibilities for detailed cellular analysis. abcam.com

The selection of fluorescent probes for co-localization studies is critical and depends on the specific organelles or proteins of interest. A variety of fluorescent dyes and reagents are available for labeling different cellular compartments, including the endoplasmic reticulum, Golgi apparatus, and lysosomes, which can be used in conjunction with this compound. researchgate.net

Here is an interactive table summarizing common probes used in co-localization studies with phalloidin conjugates:

Target Organelle/StructureCommon Fluorescent Probe(s)Emission Color
F-Actin This compound / Alexa Fluor 488 PhalloidinGreen
Nucleus DAPI (4',6-diamidino-2-phenylindole)Blue
Nucleus Hoechst 33342 / 33258Blue
Nucleus SYTOX Green / OrangeGreen / Orange
Nucleus TO-PRO-3 IodideFar-Red
Mitochondria MitoTracker Red CMXRosRed
Mitochondria MitoTracker Orange CMTMRosOrange
Mitochondria MitoTracker Green FMGreen
Mitochondria MitoTracker Deep Red 633Far-Red

A key challenge in multiplexed fluorescence microscopy is managing the spectral properties of the different fluorophores to minimize crosstalk or bleed-through, where the emission signal from one fluorophore is detected in the channel designated for another. evidentscientific.comsyr.edu Organic fluorescent dyes like fluorescein often have broad and sometimes asymmetric emission spectra, which can extend for over 100 nm. nih.gov This can lead to significant overlap with the spectra of other dyes, complicating the analysis of multi-color images. nih.gov

Fluorescein, with its excitation maximum around 496 nm and emission maximum around 516 nm, emits in the green part of the spectrum. rndsystems.com When planning a multi-fluorophore experiment, it is crucial to select dyes with sufficient spectral separation. For example, combining a green-emitting fluorophore like fluorescein with a blue-emitting nuclear stain such as DAPI (emission max ~461 nm) and a red-emitting mitochondrial probe like MitoTracker Red (emission max ~599 nm) is a common and effective strategy. evidentscientific.commicroscopyu.com

The choice of fluorophores should also consider the available excitation sources (e.g., lasers) and detector filter sets on the microscope. evidentscientific.com The excitation and emission spectra of the chosen dyes should align well with the microscope's hardware to maximize signal detection and minimize bleed-through. wavelength-oe.com For instance, the Alexa Fluor series of dyes were specifically engineered for brightness and photostability and offer a wide range of emission wavelengths, making them popular choices for multicolor imaging. wavelength-oe.com

When significant spectral overlap is unavoidable, especially in experiments with three or more fluorophores, advanced imaging techniques can be employed. leica-microsystems.com Sequential scanning, where each fluorophore is excited and its emission collected separately, can effectively eliminate bleed-through. nih.gov Some confocal microscopes are equipped with acousto-optic tunable filters (AOTFs) that allow for precise control over excitation wavelengths, further enhancing the separation of fluorescent signals. evidentscientific.com Additionally, spectral imaging and linear unmixing are powerful computational approaches that can mathematically separate overlapping emission spectra, allowing for the simultaneous imaging of even more fluorophores. nih.govmicroscopyu.com

The following interactive table provides the excitation and emission maxima for fluorescein and a selection of other fluorophores, illustrating the spectral considerations for multiplexing.

FluorophoreExcitation Max (nm)Emission Max (nm)Spectral RangeCommonly Used With this compound
Fluorescein (FITC) 496516GreenN/A
DAPI 358461BlueYes
Hoechst 33342 350461BlueYes
MitoTracker Red CMXRos 579599RedYes
Rhodamine (TRITC) 557576Red-OrangeYes
Alexa Fluor 350 346442BlueYes
Alexa Fluor 546 556570Orange-RedYes
Alexa Fluor 568 578603RedYes
Alexa Fluor 594 590617RedYes
Alexa Fluor 647 650668Far-RedYes
Cy5 649670Far-RedYes

Research Applications of Fluorescein Phalloidin in Cellular Processes

Elucidation of Actin Cytoskeleton Organization and Dynamics

Fluorescein (B123965) phalloidin (B8060827) is instrumental in characterizing the diverse and complex arrangements of F-actin that constitute the cytoskeleton. cytoskeleton.com Its ability to specifically label F-actin provides researchers with a clear and detailed view of these structures, facilitating a deeper understanding of their organization and function. hellobio.compnas.org

Stress fibers, contractile bundles of actin filaments, and the cortical actin network, a meshwork of actin filaments underlying the plasma membrane, are crucial for maintaining cell structure and generating mechanical force. molbiolcell.orgresearchgate.net Fluorescein phalloidin staining has been pivotal in visualizing these structures. For instance, studies have utilized fluorescein-labeled phalloidin to observe the detailed organization of stress fibers in cultured cells, revealing their composition of bundled actin filaments. molbiolcell.org Similarly, the apical cortical ring of F-actin in intestinal cell monolayers has been vividly stained with fluorescein-conjugated phalloidin, allowing for the examination of its intracellular organization. researchgate.net These studies demonstrate the utility of this compound in discerning the architecture of these fundamental cytoskeletal components.

Cellular StructureKey FunctionVisualization with this compound
Stress Fibers Cell adhesion, motility, and contractilityEnables detailed imaging of contractile actin filament bundles. molbiolcell.org
Cortical Actin Maintains cell shape, supports plasma membraneAllows for clear visualization of the actin meshwork beneath the cell membrane. researchgate.net

Cellular protrusions such as lamellipodia, lamella, and filopodia are essential for cell migration and environmental sensing. nih.govspringernature.com These dynamic structures are driven by the polymerization of actin filaments. This compound has been extensively used to study the F-actin organization within these protrusions. Research has shown that this compound staining can clearly delineate the F-actin-rich structures of lamellipodia and filopodia in motile cells. researchgate.netplos.org For example, in collectively migrating follicle cells, phalloidin staining has been optimized to visualize the lamellipodial and filopodial protrusions at the leading edge. nih.govspringernature.com Furthermore, studies comparing different fluorescent probes have highlighted the effectiveness of certain phalloidin conjugates, like Alexa Fluor-488 Phalloidin, in providing detailed labeling of lamellipodia and filopodia. tandfonline.com This allows for a comprehensive analysis of the actin dynamics that drive the formation and function of these migratory structures. nih.govtandfonline.com

The existence and function of actin within the cell nucleus have been a subject of intense investigation. While historically met with skepticism, the presence of nuclear F-actin is now increasingly recognized. tandfonline.com this compound has played a role in these investigations, although with some complexities. Overexpression of certain actin isoforms in the nucleus has been shown to result in the formation of nuclear actin filaments that are stainable with phalloidin. tandfonline.com However, some studies have also identified phalloidin-negative nuclear actin structures, suggesting that not all nuclear F-actin conforms to the typical structure that phalloidin recognizes. frontiersin.orgnih.gov These findings indicate that while this compound can be a valuable tool for studying certain forms of nuclear actin, its use must be complemented with other probes to fully understand the diverse and complex nature of nuclear actin architectures.

Analysis of Lamellipodial, Lamellar, and Filopodial Structures

Studies in Cellular Motility and Migration

Cellular motility is a fundamental process in development, wound healing, and immune responses, and it is heavily reliant on the dynamic remodeling of the actin cytoskeleton. mdpi.comresearchgate.net this compound is a key reagent for studying the role of F-actin in these motile processes.

The protrusion of the leading edge is the initial step in cell migration, driven by the polymerization of actin filaments. molbiolcell.orgbiologists.com this compound staining allows researchers to visualize the accumulation and organization of F-actin at the leading edge of migrating cells. mdpi.comsdbri.org Studies have used fluorescent phalloidin to observe the transient loss of stress fibers and the rapid development of lamellipodia in response to environmental cues, linking these changes to increased migratory activity. mdpi.com By analyzing the spatial organization of F-actin, researchers can gain insights into the mechanisms that control the direction and efficiency of cell protrusion. molbiolcell.org Furthermore, the interplay between actin dynamics and cell adhesion, which is crucial for traction and forward movement, can be investigated by co-labeling F-actin with this compound and adhesion proteins.

Research FindingCellular ProcessMethodology
Transient loss of stress fibers and rapid development of lamellipodia in response to altered gravity. mdpi.comCell MotilityStaining with fluorescent phalloidin to observe actin filament organization. mdpi.com
Spatial organization of protrusion is oriented parallel to the extracellular matrix during contact guidance. molbiolcell.orgCell MigrationQuantitative analysis of protrusion dynamics using fluorescent membrane markers. molbiolcell.org
Increased F-actin retrograde flow in the lamellipodium upon ROS stimulation. sdbri.orgLeading Edge ProtrusionFluorescent speckle microscopy and quantification of F-actin fluorescence intensity. sdbri.org

Chemotaxis, the directed movement of cells along a chemical gradient, and morphogenetic movements during embryonic development are complex processes orchestrated by precise spatiotemporal control of the actin cytoskeleton. tandfonline.comnih.govnih.gov Fluorescently labeled phalloidin has been instrumental in elucidating the role of F-actin in these events. For instance, in Dictyostelium discoideum, a model organism for studying chemotaxis, TRITC-phalloidin staining has been used to quantify the two phases of actin polymerization that occur in response to a chemoattractant stimulus. nih.govpnas.org These studies have revealed a direct link between the second, slower phase of actin polymerization and the accumulation of signaling molecules at the leading edge, which is essential for directional sensing. nih.gov Similarly, in developmental biology, rhodamine-phalloidin (B2604369) has been used to visualize the distribution of microfilaments during gastrulation in Drosophila melanogaster, highlighting the dynamic changes in F-actin organization that drive morphogenetic movements. tandfonline.com The ability to visualize F-actin with high fidelity using probes like this compound is therefore critical for understanding how cells interpret external cues to direct their movement and shape tissues during development. biologists.comresearchgate.netaai.org

Mechanobiological Investigations of Cellular Responses to Mechanical Cues

This compound is a critical tool for visualizing the actin cytoskeleton's response to mechanical stimuli, a field known as mechanobiology. Cells sense and respond to the physical properties of their extracellular matrix (ECM), such as stiffness, which triggers intracellular signaling cascades that influence cell behavior. frontiersin.orgbiorxiv.org By staining filamentous actin (F-actin), this compound allows researchers to observe how cells structurally adapt to different mechanical environments.

Studies have shown that on soft substrates, which mimic certain physiological tissues, cells often display a rounded morphology with a less organized actin cytoskeleton. frontiersin.org In contrast, when cultured on stiff substrates, cells tend to spread out and form robust, organized F-actin stress fibers. frontiersin.org This reorganization is a fundamental aspect of mechanotransduction, the process of converting mechanical signals into biochemical responses. frontiersin.orgbiorxiv.org

This compound staining has been instrumental in demonstrating how external forces and substrate rigidity lead to the formation and maturation of focal adhesions (FAs), which are protein complexes that link the actin cytoskeleton to the ECM. frontiersin.orgresearchgate.net For instance, on stiff surfaces, there is a more significant development of the FA and stress-fiber apparatus compared to cells on softer or less dimensionally complex cues. researchgate.net These investigations often involve quantifying changes in cell shape, stress fiber organization, and the recruitment of specific proteins to focal adhesions in response to controlled mechanical inputs. frontiersin.orgresearchgate.net

Research has also explored how different dimensionalities of mechanical cues (e.g., uniaxial vs. biaxial) affect the cytoskeleton. researchgate.net Using this compound, it has been observed that biaxial cues promote a more robust development of the contractile apparatus, with well-developed stress fibers, compared to uniaxial cues. researchgate.net These findings highlight the actin cytoskeleton's ability to integrate complex mechanical information from the environment, leading to specific cellular responses. researchgate.net

The following table summarizes key findings from mechanobiological studies using this compound:

Mechanical CueCellular ResponseObserved F-Actin Organization (via this compound)Reference
Substrate Stiffness
Soft (e.g., 0.5-2.5 kPa)Rounded cell morphology, reduced spreading. frontiersin.orgbiorxiv.orgDisorganized F-actin, fewer stress fibers. frontiersin.org frontiersin.orgbiorxiv.org
Stiff (e.g., 40 kPa)Increased cell spreading, flattened morphology. frontiersin.orgWell-organized, prominent F-actin stress fibers. frontiersin.org frontiersin.org
Cue Dimensionality
Uniaxial CuesAnisotropic forces, co-aligned adhesions and stress fibers. researchgate.netF-actin fibers aligned with the cue axis. researchgate.net researchgate.net
Biaxial CuesRobust mechanical feedback, increased traction stress. researchgate.netRobust stress-fiber formation, often in arcs. researchgate.net researchgate.net

This compound in Cell Division and Cytokinesis Research

The dynamic reorganization of the actin cytoskeleton is fundamental to the processes of mitosis and meiosis, and this compound is a key reagent for visualizing these changes. During cell division, F-actin undergoes dramatic rearrangements to ensure the proper segregation of chromosomes and the eventual separation of daughter cells.

In mitotic cells, this compound staining reveals the distribution of F-actin throughout the different phases. For example, in higher plant cells, microinjection of fluorescent phalloidin has been used to follow the dynamics of the F-actin cytoskeleton in vivo. nih.govresearchgate.net These studies have shown active rearrangement of F-actin during chromosome migration. nih.govresearchgate.net In intestinal epithelia, F-actin dynamics are responsible for the apical positioning of the mitotic spindle. biorxiv.org

During meiosis in fission yeast, staining with FITC-phalloidin has revealed a striking series of F-actin rearrangements. biologists.com Initially, F-actin is found in patches, but during meiosis II, it assembles into distinct ring structures, termed meiotic actin rings (MeiAR), which are crucial for proper spore formation. biologists.com In starfish oocytes, a contractile F-actin network forms in the nuclear region after the breakdown of the nuclear envelope at the onset of meiosis. elifesciences.org This network is essential for transporting chromosomes to the assembling microtubule spindle, a process that can be visualized by spiking in fluorescent phalloidin at the time of nuclear envelope breakdown. elifesciences.org

Dual-labeling experiments, for instance, microinjecting rhodamine-phalloidin during metaphase and later fluorescein isothiocyanate-phalloidin during late anaphase, have demonstrated that the F-actin that appears at the cell plate during plant cell cytokinesis is newly assembled. nih.govresearchgate.net This indicates that it is not merely a passive redistribution of existing filaments. nih.govresearchgate.net

Cytokinesis, the final stage of cell division, is driven by the formation and constriction of a contractile ring, which is a structure rich in F-actin and myosin II. This compound staining is essential for studying the assembly and function of this ring.

Further studies have traced the movement of fluorescently labeled actin filaments, revealing that they associate with the cell cortex before anaphase and then move toward the equator during anaphase and telophase at a measurable rate. nih.gov This cortical flow of actin filaments is a key mechanism for assembling the contractile ring. nih.gov While intense staining with this compound is seen in the cleavage furrow, it typically does not reveal the longitudinal bundles of actin that can be seen when labeled filaments are microinjected, suggesting these bundles represent filaments aligning along a path as they move into the furrow. researchgate.net

F-Actin Rearrangements During Mitosis and Meiosis

This compound in Cellular Phenotyping and Disease Modeling

This compound serves as an indispensable tool in the investigation of cellular phenotypes and the modeling of diseases, primarily through its ability to specifically bind to and visualize filamentous actin (F-actin). The architecture of the actin cytoskeleton is intrinsically linked to cell shape, motility, and function. Consequently, alterations in F-actin organization are often indicative of changes in cellular state, such as transformation, differentiation, or response to pathological stimuli. By enabling the precise quantification and qualitative assessment of F-actin, this compound facilitates detailed studies into the cellular basis of disease and the identification of novel therapeutic targets.

F-Actin as a Quantitative Marker for Cellular Transformation and Differentiation

The transition of a normal cell to a cancerous state, known as cellular transformation, is accompanied by significant changes in the cytoskeleton. researchgate.net Similarly, the process of cellular differentiation, where a less specialized cell becomes a more specialized one, involves profound cytoskeletal reorganization. This compound, often used in conjunction with flow cytometry, allows for the precise measurement of total F-actin content within individual cells, providing a robust quantitative marker to distinguish between these cellular states. researchgate.netoup.com

Research has demonstrated that cellular transformation is frequently associated with a marked decrease in F-actin levels. researchgate.net In a study comparing untransformed and transformed lymphoblastic cell lines, the transformed cells (Daudi and HL-60) exhibited F-actin levels that were only about two-thirds of those in the untransformed RPMI cells. researchgate.netoup.com Histograms of F-actin distribution revealed that the transformed cell lines contained a significant subpopulation of cells with much lower F-actin content compared to the untransformed cells. researchgate.netoup.com

Conversely, inducing differentiation in cancer cells can lead to a normalization of the F-actin cytoskeleton. researchgate.net When the transformable HL-60 cell line was induced to differentiate using agents like dimethyl sulfoxide (B87167) or retinoic acid, the F-actin content in the non-dividing cell population increased, approaching the levels seen in untransformed cells. researchgate.net These findings establish that F-actin quantification can serve as a reliable marker for cellular transformation and provides a valuable tool for studying the mechanisms of differentiation as a potential anti-cancer strategy. researchgate.netoup.com

Table 1: Quantitative F-Actin Levels in Cellular Transformation and Differentiation

Cell LineCellular StateF-Actin Content (Relative to Untransformed)Effect of Differentiation InducersReference
RPMI Untransformed100%Not Applicable researchgate.net
HL-60 Transformed~67%F-actin content normalized researchgate.net
Daudi Transformed (Undifferentiable)~67%No detectable change in F-actin researchgate.net

Analysis of Actin Cytoskeletal Remodeling in Specific Cellular Disease Models

This compound is instrumental in visualizing the specific changes in F-actin architecture that characterize various diseases. By staining cells from disease models, researchers can identify aberrant cytoskeletal structures that contribute to the pathology.

One prominent application is in cancer research. Studies have correlated the presence of cells with abnormally low F-actin content in bladder wash samples with a significantly higher risk of bladder transitional cell carcinoma. oup.com This suggests that reduced F-actin could be an early and sensitive biomarker for bladder cancer. oup.com In models of breast cancer, the actin cytoskeleton's response to immune cells is a key area of investigation. Although some studies use other probes like LifeAct for live-cell imaging, the principle of tracking F-actin remodeling is the same. abberior.rocks For instance, the ability of some breast cancer cells to evade destruction by Natural Killer (NK) cells is linked to their capacity to rapidly reorganize F-actin at the immune synapse. abberior.rocks

The utility of fluorescent phalloidin extends to other diseases, such as those affecting the muscular system. In cellular models for diseases caused by GNE mutations, staining with TRITC-phalloidin (a red-fluorescent analogue) has revealed an altered actin cytoskeleton organization. nih.gov This disorganization directly impacts cell migration, a key process in development and disease progression. nih.gov By visualizing these changes, researchers can better understand the molecular mechanisms underlying the disease phenotype.

Assessment of Pharmacological Interventions Affecting F-Actin Architecture

The actin cytoskeleton is a target for many existing and potential therapeutic agents. researchgate.net this compound provides a powerful method to assess how these pharmacological interventions impact F-actin architecture, offering insights into their mechanisms of action and efficacy.

Quantitative pattern analysis of F-actin in cells treated with candidate pharmaceuticals can reveal distinct and drug-specific changes. researchgate.net For example, studies on astrocytoma cells treated with potential anti-cancer small molecules have used F-actin pattern analysis to characterize their unique effects on the cytoskeleton. researchgate.net This method is sensitive enough to distinguish the effects of novel compounds from well-understood actin inhibitors like cytochalasin B, which is known to cause F-actin depolymerization. researchgate.net

This approach is also crucial for studying drug resistance and for optimizing therapies. In some contexts, cells can be treated with drugs that intentionally perturb the actin cytoskeleton, such as jasplakinolide (B32604) (an F-actin stabilizer) and latrunculin B (an F-actin depolymerizer), to study cellular responses. abcam.com Phalloidin fluorescence is then used to quantify the extent of F-actin polymerization or depolymerization, providing a direct measure of the drug's effect. abcam.com This type of analysis is fundamental in screening for new drugs that target the cytoskeleton and in understanding how signaling pathways, which can be modulated by drugs like Gleevec, influence F-actin-dependent cellular behaviors. frontiersin.org

Table 2: Effects of Pharmacological Agents on F-Actin Architecture

AgentClass/TargetObserved Effect on F-Actin (Visualized by Phalloidin)Cellular ModelReference
Cytochalasin B Actin InhibitorDepolymerization of F-actin, increase in punctate actinAstrocytoma Cells researchgate.net
Jasplakinolide Actin StabilizerInduces F-actin polymerizationT-cells abcam.com
Latrunculin B Actin InhibitorInduces F-actin depolymerizationT-cells abcam.com
Retinoic Acid Differentiation InducerNormalizes F-actin content in transformable cancer cellsHL-60 (Leukemia) researchgate.net

Applications in Plant Cell Biology

The actin cytoskeleton is fundamental to a vast array of processes in plant cells, including cell division, polar growth, and intracellular transport. Fluorescently labeled phalloidins, including this compound, are cornerstone tools for visualizing the organization and dynamics of F-actin in plant systems. abberior.rocksabcam.comoup.com While the cell wall of plants presents a barrier, techniques such as fixation and permeabilization allow phalloidin conjugates to access and specifically label F-actin filaments across diverse plant species. oup.comresearchgate.net

A significant area of research is plant cell division (mitosis and cytokinesis). Although phalloidin is generally not membrane-permeable, it can be microinjected into living plant cells to observe F-actin dynamics in real time. researchgate.netoup.comresearchgate.net Through dual microinjections of rhodamine-phalloidin and fluorescein isothiocyanate-phalloidin at different stages of mitosis in endosperm cells, researchers have demonstrated that a new population of actin filaments is assembled at the cell plate during cytokinesis. oup.comresearchgate.net This provided direct evidence for the role of newly formed actin in the creation of the new cell wall that separates daughter cells. oup.comresearchgate.net

This compound is also critical for studying processes that depend on highly organized F-actin, such as polar growth in root hairs and pollen tubes. Staining with fluorescent phalloidin allows for detailed visualization of specific F-actin structures, such as the distinct "actin fringe" found in the subapical region of growing pollen tubes, which is essential for their elongation. In legume root hairs, phalloidin staining has been used to observe the rapid rearrangement of actin filaments in response to symbiotic signals (Nod factors) from rhizobia bacteria, a key step in the formation of nitrogen-fixing root nodules. This technique remains an essential tool, particularly for plant species where genetic tagging with fluorescent proteins is not yet feasible. researchgate.net

Critical Evaluation and Limitations of Fluorescein Phalloidin in Research

Challenges in Live Cell Imaging Applications

The use of fluorescein (B123965) phalloidin (B8060827) in living cells is fraught with difficulties, primarily stemming from its inability to readily cross cell membranes and its disruptive effects on the very structures it is meant to visualize.

Restricted Membrane Permeability and Alternative Delivery Methods (e.g., Microinjection)

A significant barrier to the use of fluorescein phalloidin in live-cell imaging is its poor membrane permeability. wikipedia.orgnih.govfrontiersin.org Unmodified phalloidin and its fluorescent conjugates cannot passively diffuse across the lipid bilayer of living cells. nih.govsemanticscholar.org This necessitates the use of invasive delivery methods to introduce the probe into the cytoplasm.

Microinjection is a common technique employed to deliver this compound directly into individual cells. wikipedia.orgmybiosource.com This method allows for the controlled introduction of the probe but is technically demanding, low-throughput, and can cause cellular stress and damage. Other methods, such as "bead loading" or the use of cationic liposomes, have also been explored to facilitate entry, but these too can be disruptive to the cells. biotium.comnih.gov While some studies have reported that certain cell types, like hepatocytes, can take up phalloidin through specific transport mechanisms, this is not a general phenomenon. mybiosource.comnih.gov Some researchers have also noted that pinocytosis may be a route of entry in some cells. tocris.com

Perturbation of Native Actin Dynamics and Polymerization Equilibrium

Once inside a living cell, this compound fundamentally alters the natural dynamics of the actin cytoskeleton. Phalloidin binds tightly to F-actin, stabilizing the filaments and preventing their depolymerization. wikipedia.orgbionity.comthermofisher.com This stabilization disrupts the delicate equilibrium between actin monomers (G-actin) and F-actin, shifting it towards the polymerized state. aatbio.comthermofisher.com Phalloidin has been shown to lower the critical concentration for actin polymerization significantly. thermofisher.com

This interference has profound consequences for cellular processes that rely on the rapid turnover and rearrangement of the actin cytoskeleton, such as cell motility, cytokinesis, and endocytosis. wikipedia.orgbionity.com The introduction of phalloidin can lead to an accumulation of actin filaments, changes in cell morphology, and altered cell movement. wikipedia.orgbionity.com Cells treated with phalloidin often exhibit increased levels of actin associated with their plasma membranes and may ultimately undergo cell death due to these toxic effects. wikipedia.orgbionity.com Therefore, observations made in live cells stained with this compound may not accurately reflect the physiological state of the actin cytoskeleton.

ChallengeDescriptionAlternative Delivery Methods
Restricted Membrane Permeability This compound cannot easily cross the cell membrane of live cells. wikipedia.orgnih.govfrontiersin.orgMicroinjection, Bead Loading, Cationic Liposomes. wikipedia.orgmybiosource.combiotium.comnih.gov
Perturbation of Actin Dynamics Phalloidin stabilizes F-actin, preventing depolymerization and altering the G-actin/F-actin equilibrium. wikipedia.orgbionity.comthermofisher.comNot applicable, as this is an intrinsic property of the probe.

Potential for Staining Artifacts and Specificity Issues

Even in fixed-cell applications, where this compound is most commonly used, several factors can lead to staining artifacts and questions of specificity, potentially compromising the fidelity of the resulting images.

Influence of Fixation Protocols on F-Actin Conformation and Labeling Fidelity

The method of cell fixation is critical for preserving the native conformation of F-actin and ensuring accurate labeling by this compound. cytoskeleton.comcytoskeleton.com Chemical fixation with cross-linking agents like paraformaldehyde is generally recommended because it helps to retain the quaternary structure of the actin filaments, which is necessary for high-affinity phalloidin binding. cytoskeleton.comresearchgate.net

In contrast, fixation methods involving organic solvents like methanol (B129727) are generally unsuitable for phalloidin staining. cytoskeleton.combiologists.com Methanol can disrupt the native structure of F-actin, leading to artifacts and unreliable labeling. researchgate.netbiologists.comresearchgate.net Improper fixation can result in a granular or patchy appearance of actin staining that does not represent the true organization of the cytoskeleton. researchgate.net Therefore, the choice of fixation protocol must be carefully considered to avoid misinterpretation of actin architecture.

FixativeEffect on Phalloidin StainingReference
Paraformaldehyde Preserves F-actin quaternary structure, enabling high-affinity binding. Considered the best practice. cytoskeleton.comresearchgate.net
Glutaraldehyde Provides excellent actin filament staining and good preservation of delicate structures like lamellipodia. cytoskeleton.com
Methanol Disrupts the native conformation of F-actin, leading to staining artifacts and is not recommended. cytoskeleton.combiologists.comresearchgate.net

Incomplete Staining of Specific F-Actin Architectures (e.g., Cofilin-Bound F-Actin, Short Polymers)

A significant limitation of this compound is its potential failure to label all F-actin structures within a cell. Research has shown that phalloidin may not bind effectively to certain populations of actin filaments, leading to an incomplete representation of the total F-actin network.

One notable example is cofilin-decorated actin filaments. Cofilin is an actin-binding protein that promotes filament disassembly. The binding of cofilin alters the conformation of F-actin, which can interfere with the binding of phalloidin. biologists.com This suggests that regions of high actin turnover, where cofilin is active, may be underrepresented in phalloidin-stained images.

Furthermore, there is evidence to suggest that phalloidin may not efficiently stain very short actin polymers or certain specialized actin structures. nih.govtandfonline.com For instance, some studies have identified Golgi-associated filaments that are not visible with phalloidin staining but can be detected with other probes. nih.govtandfonline.com This indicates that this compound provides a biased view of the actin cytoskeleton, preferentially labeling more stable filament populations.

Signal Degradation, Photobleaching, and Dissociation Rate Considerations

The fluorescent signal from this compound is susceptible to degradation over time, which can impact quantitative and long-term imaging studies. Photobleaching, the light-induced destruction of the fluorophore, is a common issue with fluorescent microscopy, and fluorescein is known to be less photostable than some other dyes. abcam.comsigmaaldrich.com Intense or prolonged exposure to excitation light can lead to a rapid loss of signal.

In addition to photobleaching, the binding of phalloidin to F-actin is not irreversible. Fluorescent phalloidin conjugates can dissociate from actin filaments over time. biotium.comnih.gov The dissociation rate for phalloidin is approximately 10⁻⁴ s⁻¹, which can lead to a significant loss of label during imaging sessions that last for an hour or more. nih.gov This dissociation can be exacerbated in certain imaging buffers. biorxiv.org The loss of signal due to both photobleaching and dissociation means that the fluorescence intensity may not remain a constant, reliable measure of F-actin quantity over the course of an experiment. biorxiv.orgresearchgate.net Some studies have noted that staining can become non-specific or be lost over time, recommending that samples be imaged shortly after staining. biotium.com

FactorDescriptionImpact on Imaging
Photobleaching Light-induced degradation of the fluorescein fluorophore.Loss of signal intensity, limiting long-term or time-lapse imaging.
Dissociation Phalloidin unbinding from F-actin over time.Reduction in signal and potential for non-specific background as the probe detaches. biotium.comnih.gov
Signal Stability The combination of photobleaching and dissociation leads to a time-dependent decrease in fluorescence.Affects the accuracy of quantitative measurements and the quality of images in prolonged experiments. biorxiv.org

Comparative Analysis with Alternative Actin Probes

The visualization of the actin cytoskeleton is fundamental to cell biology research. While this compound is a widely used tool for staining filamentous actin (F-actin), a critical evaluation necessitates a comparison with alternative methods, primarily fluorescent protein fusions and antibody-based techniques. Each approach possesses a distinct set of advantages and limitations that render it suitable for specific experimental contexts.

The advent of fluorescent proteins (FPs) revolutionized the study of protein dynamics in living cells. Probes such as GFP-actin, Lifeact, and F-tractin allow for the real-time visualization of actin cytoskeletal rearrangements, an application for which phalloidin is unsuitable due to its toxicity and inability to cross the membranes of live cells. wikipedia.orgnih.gov However, these live-cell probes are not without their own significant drawbacks, and this compound retains key advantages for fixed-cell imaging.

Advantages of this compound:

This compound's primary advantage lies in its use as a benchmark for F-actin staining in fixed samples. biologists.com Its binding is highly specific to F-actin over globular (G-actin) monomers, which results in low background fluorescence and high-contrast images. wikipedia.orgaatbio.com The small size of the phalloidin molecule (approximately 2 kDa) compared to a fluorescent protein (typically ~25 kDa) allows for much denser labeling of actin filaments. wikipedia.orgfluorofinder.com This enables the acquisition of more detailed and higher-resolution images of the actin architecture. wikipedia.org Furthermore, the staining protocol does not require genetic manipulation of the cells, circumventing potential issues related to protein expression levels.

Disadvantages of this compound:

The most significant limitation of this compound is that it can only be used on fixed and permeabilized cells. wikipedia.orgnih.gov The fixation process itself can introduce artifacts, and phalloidin's mechanism of action involves stabilizing actin filaments and preventing their depolymerization, which is toxic to living cells. wikipedia.orgembopress.org This precludes its use for studying dynamic cellular processes. The binding of phalloidin can also be hindered by the presence of certain actin-binding proteins, such as cofilin, which may alter the structure of the actin filament. biologists.com Additionally, the fluorescein fluorophore is known to be more susceptible to photobleaching than more modern synthetic dyes. thermofisher.com

Advantages of Fluorescent Protein Fusions:

The key benefit of FP fusions is their utility in live-cell imaging, enabling researchers to study the dynamics of actin in processes like cell motility, division, and intracellular transport. biologists.comnih.gov Since the fluorescent tag is genetically encoded and fused directly to actin or an actin-binding peptide, the specificity of labeling is very high. semanticscholar.org

Disadvantages of Fluorescent Protein Fusions:

Despite their advantages for live-cell imaging, FP-based probes can significantly perturb the very structures they are meant to observe. biologists.comnih.gov The large size of the FP tag can interfere with the normal function and localization of actin. fluorofinder.comsemanticscholar.org Overexpression of these probes can lead to cytotoxic effects and morphological abnormalities. biologists.com Different probes also exhibit distinct biases in their labeling patterns. For instance, studies have shown that GFP-actin and Lifeact may be excluded from certain F-actin structures like lamellar networks and filopodia. nih.govtandfonline.com F-tractin, while often showing a distribution most similar to phalloidin, can induce the formation of aberrant, dense actin bundles and alter cell morphology in some cell types. nih.govtandfonline.com Lifeact has also been noted to produce a relatively high background fluorescence due to some affinity for G-actin. biologists.com

Interactive Data Table: this compound vs. Fluorescent Protein Fusions

FeatureThis compoundFluorescent Protein Fusions (e.g., GFP-Actin, Lifeact, F-tractin)
Live-Cell Imaging No (toxic, requires fixation) wikipedia.orgnih.govYes (primary application) biologists.com
Molecular Size Small (~2 kDa) wikipedia.orgLarge (~25 kDa) fluorofinder.com
Labeling Density High, allowing for detailed images wikipedia.orgLower, limited by steric hindrance semanticscholar.org
Potential for Artifacts Fixation-induced artifacts biologists.comOverexpression artifacts, altered actin dynamics, morphological changes biologists.comnih.govtandfonline.com
Specificity High for F-actin vs. G-actin wikipedia.orgaatbio.comHigh for target, but different probes have biases for specific F-actin pools nih.govtandfonline.com
Method Staining of fixed, permeabilized cellsGenetic expression in cells
Benchmark Standard Considered the "gold standard" for fixed-cell F-actin visualization biologists.comCompared against phalloidin to validate labeling accuracy nih.govnih.gov

Actin antibodies represent another major class of tools for visualizing the cytoskeleton. Like phalloidin, they are used in fixed and permeabilized cells. However, the nature of the probe—a large protein versus a small cyclic peptide—leads to fundamental differences in their application, performance, and the type of information they can provide.

Advantages of this compound:

Compared to actin antibodies, this compound offers several practical advantages for general F-actin staining. Its small molecular size (~2 kDa vs. ~150 kDa for an antibody) is a significant benefit, permitting denser labeling of filaments and reducing issues of steric hindrance, which can limit an antibody's access to its epitope within crowded cellular structures. wikipedia.orgaatbio.com This often results in higher-resolution images with more clearly defined filamentous details. aatbio.com Phalloidin's high affinity and specificity for F-actin leads to low non-specific background staining and high-contrast results. aatbio.cominterchim.frcytoskeleton.com In contrast, some actin antibodies may recognize both F-actin and G-actin, increasing background signal. aatbio.comresearchgate.net The staining procedure with phalloidin is typically simpler and less labor-intensive than a full immunohistochemistry protocol. aatbio.com Furthermore, because the actin protein is highly conserved across evolution, phalloidin's binding is not species-specific, making it a versatile tool for a wide range of animal and plant cells. aatbio.comthermofisher.com

Disadvantages of this compound:

A key limitation of phalloidin is its inability to distinguish between different isoforms of actin (e.g., β-actin, γ-actin). biologists.com The staining is also highly dependent on the fixation method; paraformaldehyde fixation preserves the F-actin structure required for phalloidin binding, whereas methanol-based fixation can destroy it. biologists.comcytoskeleton.com Research has also shown that under specific conditions, such as after treatment with the drug cytochalasin, phalloidin staining may not accurately reflect the underlying actin structures that can still be detected by antibodies. nih.gov

Advantages of Actin Antibodies:

The primary advantage of antibody-based methods is their potential for high specificity. Antibodies can be developed to target specific actin isoforms, enabling researchers to investigate the distinct localization and roles of these different forms within the cell, a task not possible with phalloidin. biologists.com They can also be crucial for confirming the presence of actin filaments in experiments where phalloidin binding might be compromised. nih.gov

Disadvantages of Actin Antibodies:

The large size of antibodies is a major drawback, as it can prevent them from penetrating dense filament networks and achieving the high labeling density of phalloidin. wikipedia.orgaatbio.com The process of immunostaining is more complex, requiring careful optimization of multiple steps including fixation, permeabilization, antigen retrieval, and blocking to achieve a good signal-to-noise ratio. aatbio.com The fixation process can also negatively impact the antibody's epitope, potentially reducing or eliminating its ability to bind. aatbio.com Finally, non-specific binding of antibodies can lead to higher background fluorescence, which may obscure fine structural details. aatbio.com

Interactive Data Table: this compound vs. Actin Antibodies

FeatureThis compoundActin Antibody-Based Staining
Probe Size Small (~2 kDa) wikipedia.orgLarge (~150 kDa) aatbio.com
Target Specificity F-actin (does not distinguish isoforms) biologists.comaatbio.comCan be isoform-specific (e.g., anti-β-actin) biologists.com
Resolution/Detail High labeling density allows for high-resolution imaging wikipedia.orgaatbio.comLower labeling density due to steric hindrance aatbio.com
Background Signal Generally low, high contrast aatbio.comcytoskeleton.comPotentially higher due to non-specific binding or G-actin recognition aatbio.com
Procedural Complexity Relatively simple and convenient aatbio.comMore complex and labor-intensive (requires optimization of multiple steps) aatbio.com
Fixation Dependence Requires non-denaturing fixation (e.g., paraformaldehyde) biologists.comcytoskeleton.comDependent on epitope preservation; may require specific fixation/antigen retrieval protocols aatbio.com
Species Reactivity Broad, due to conserved nature of actin aatbio.comthermofisher.comSpecific to the antibody and the species it was raised against/validated for

Future Directions and Emerging Methodologies

Development of Novel Fluorescein (B123965) Phalloidin (B8060827) Derivatives for Enhanced Imaging Capabilities

While fluorescein phalloidin has been a cornerstone of F-actin visualization, research is actively focused on creating new derivatives with superior imaging properties, such as increased photostability and brighter signals. Traditional conjugates can suffer from reduced binding affinity and signal loss over time. the-scientist.combiotium.com To address these limitations, novel phalloidin conjugates are being engineered to maintain strong, stable binding to F-actin, allowing for reliable staining that can last for over a month. the-scientist.combiotium.comatlantisbioscience.com

Several companies have developed proprietary dyes that, when conjugated to phalloidin, offer significant improvements over traditional fluorescein isothiocyanate (FITC) and rhodamine conjugates. aatbio.com For instance, iFluor® conjugates are reported to be superior in brightness and photostability, with performance comparable or even exceeding that of Alexa Fluor® conjugates. aatbio.com Similarly, Alexa Fluor and the more recent Alexa Fluor Plus phalloidin conjugates provide researchers with a wide spectral range of bright and photostable probes. thermofisher.comthermofisher.com Alexa Fluor Plus conjugates, in particular, are designed to offer 3–5 times the signal sensitivity and brightness of their predecessors. thermofisher.comthermofisher.com

Another area of development involves creating linkers that improve the performance of phalloidin conjugates in advanced imaging techniques like expansion microscopy (ExM). Trifunctional linkers, such as TRITON, have been designed to enhance the anchoring and signal retention of phalloidin conjugates within the hydrogel used in ExM, leading to a significant improvement in the visualization of fine actin filament details. biorxiv.orgnih.gov

Furthermore, the development of dyes with specific properties tailored for super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy) is expanding the toolkit for nanoscale actin imaging. biotium.com The photostability and brightness of these novel dye-phalloidin conjugates, such as the abberior STAR dyes and FSD Fluor™ dyes, make them ideal for high-resolution fluorescence microscopy. bioacts.comabberior.shop The introduction of fluorinated xanthene derivatives has also shown promise in creating more photostable fluorescent dyes with less pH sensitivity compared to non-fluorinated counterparts. google.com

Interactive Table: Comparison of Phalloidin Conjugate Properties

Conjugate Family Key Advantages Available Colors/Spectral Range Reference
ActinBrite™ High affinity, long-term signal stability (over a month) Green to near-IR (5 colors) the-scientist.combiotium.comatlantisbioscience.com
iFluor® Superior brightness and photostability compared to FITC/rhodamine UV to near-infrared aatbio.combiomol.com
Alexa Fluor® Bright, photostable, wide spectral range Full spectral range (UV to far-red) thermofisher.comthermofisher.com
Alexa Fluor® Plus 3-5 times more signal sensitivity and brightness than Alexa Fluor Full spectral range thermofisher.comthermofisher.com
abberior® STAR Bright and photostable, ideal for super-resolution Wide range of dyes abberior.shop
FSD Fluor™ Bright and photostable Multiple options including near-IR (FSD 800) bioacts.com
TRITON Linkers Improved signal retention for expansion microscopy (ExM) Dependent on conjugated fluorophore biorxiv.orgnih.gov

Integration with Advanced Computational Image Analysis and Modeling for Quantitative F-Actin Research

The advent of high-resolution imaging techniques has created a need for sophisticated computational tools to analyze the vast amounts of data generated. The integration of this compound staining with advanced image analysis and modeling is transforming F-actin research from a qualitative to a quantitative science. biologists.comnih.gov

Computational tools are now available to quantify various parameters of actin filaments from microscopy images, including their numbers, lengths, and bundling. biologists.comnih.gov These tools often involve a series of image processing steps such as noise filtering, background subtraction, normalization, thresholding, and skeletonization to accurately identify and measure individual filaments. biologists.comnih.gov However, the accuracy of these measurements can be influenced by factors like the signal-to-noise ratio of the image. biologists.com

Modeling-assisted analysis of techniques like photoactivation is also providing deeper insights into actin dynamics. By combining experimental data with computational models, researchers can simultaneously measure properties of both monomeric (G-actin) and filamentous (F-actin) pools. biologists.com This approach has been used to discern differences in the dynamic behavior of actin isoforms and to assess changes in actin dynamics during cellular processes like neuronal differentiation. biologists.com The development of objective, automated algorithms to quantify the amount and distribution of cytoskeletal structures remains an active area of research. plos.org

Expanding Applications in High-Throughput Screening and Phenotypic Profiling

This compound is becoming an integral component of high-throughput screening (HTS) and phenotypic profiling assays, such as the Cell Painting assay. epa.govmoleculardevices.comnih.gov These assays utilize a cocktail of fluorescent dyes to simultaneously label multiple subcellular structures, allowing for the extraction of a rich set of quantitative data on cellular morphology and organization. moleculardevices.comfrontiersin.org

In the context of the Cell Painting assay, phalloidin is used to visualize the F-actin cytoskeleton, providing crucial information about cell shape, texture, and the arrangement of actin filaments. epa.govnih.gov This information, combined with data from other labeled organelles, creates a unique "phenotypic profile" for each cell. moleculardevices.com By comparing the phenotypic profiles of cells treated with different chemical compounds, researchers can gain insights into the compounds' mechanisms of action and potential toxicity. moleculardevices.comacs.org

This approach is being applied in various fields, including chemical safety screening and drug discovery. epa.govstemcell.commdpi.com For example, HTS assays using phalloidin staining have been employed to screen for compounds that affect cell migration and to identify genes that regulate this process. mdpi.com The ability to quantify a large number of cellular features in a high-throughput manner makes phenotypic profiling a powerful tool for understanding the complex effects of chemical and genetic perturbations on cellular function. frontiersin.org The development of alternative dyes that can replace or augment the standard Cell Painting panel further expands the possibilities for these assays, including enabling live-cell imaging. biorxiv.org

Innovative Approaches for In Vivo F-Actin Visualization and Dynamic Monitoring with Phalloidin Conjugates

Visualizing F-actin dynamics in living cells and organisms presents a significant challenge. While fluorescently labeled phalloidin is an excellent stain for fixed samples, it is generally not permeable to the membranes of live cells. bioacts.commdpi.comnih.gov This has traditionally limited its use for in vivo studies.

However, researchers are exploring innovative strategies to overcome this limitation. One approach involves the use of cell-permeable fluorogenic probes that bind to F-actin. researchgate.net For example, SiR-actin is a cell-permeable compound that becomes fluorescent upon binding to F-actin, allowing for the real-time visualization of actin dynamics in living cells. researchgate.netbiologists.com The rate of fluorescence decay of such probes can be used to measure actin turnover. researchgate.net

Another strategy involves the development of novel delivery methods to introduce phalloidin conjugates into living cells. Although challenging, techniques such as microinjection and "bead loading" have been used to deliver fluorescently labeled phalloidin into live cells. mdpi.comcytoskeleton.com More recently, phalloidin-functionalized hyperbranched conjugated polyelectrolytes (HCPE-phalloidin) have been synthesized. acs.org These probes can be internalized by living cells through simple incubation, enabling the clear visualization of F-actin with improved photostability compared to some commercially available conjugates. acs.org

The development of genetically encoded actin reporters, such as LifeAct, has also provided a powerful tool for live-cell imaging of actin dynamics. biologists.comasm.orgresearchgate.net While not a phalloidin-based approach, it offers a complementary method for studying the dynamic behavior of the actin cytoskeleton in vivo. The choice of method for visualizing actin in living systems requires careful consideration to minimize interference with endogenous actin dynamics. biologists.com

Q & A

Q. What are the optimal protocols for preparing and applying fluorescein phalloidin in fixed cell staining?

this compound requires a working solution prepared by diluting the stock (e.g., 1000× DMSO solution) in PBS containing 1% BSA. Typical protocols involve fixing cells with 10% formaldehyde for 10 minutes, permeabilizing with 0.1% Triton X-100, and incubating with the working solution for 30–60 minutes. BSA reduces nonspecific background staining .

Q. How should this compound be stored to maintain stability and efficacy?

The compound is light-sensitive and should be stored at –20°C in desiccated conditions. Stock solutions in DMSO or methanol are stable for months when aliquoted and frozen. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What excitation/emission wavelengths should be used for this compound imaging?

this compound has an excitation maximum at ~495–496 nm and emission at ~513–516 nm. Use FITC-compatible filters or a confocal microscope with appropriate laser lines (e.g., 488 nm excitation) .

Q. How can background staining be minimized during F-actin labeling?

Key steps include:

  • Using 1% BSA or 5% serum in the staining buffer.
  • Optimizing permeabilization time (e.g., 5–10 minutes with 0.1% Triton X-100).
  • Titrating phalloidin concentration (typical range: 50–200 nM) to avoid oversaturation .

Q. Is this compound compatible with other fluorescent markers?

Yes, but spectral overlap must be addressed. For co-staining with red or far-red probes (e.g., Cy3, Alexa Fluor 647), use sequential imaging or spectral unmixing. Avoid overlap with GFP if using FITC-based detection .

Advanced Research Questions

Q. How can this compound be used for quantitative analysis of F-actin dynamics?

Quantification requires:

  • Z-stack imaging to capture entire actin structures in 3D.
  • Normalizing fluorescence intensity to cell number or cytoplasmic area.
  • Including controls (e.g., actin-depolymerizing agents like latrunculin A) to validate specificity. Statistical analysis (e.g., ANOVA) should account for batch effects .

Q. What methodological considerations apply to co-staining with organelle-specific markers in live-cell imaging?

this compound is incompatible with live cells due to membrane impermeability. For live-cell actin tracking, use transfection with actin-GFP or SiR-actin. Post-fixation, combine phalloidin with organelle markers (e.g., mitochondrial dyes) using validated antibody cross-reactivity protocols .

Q. How does this compound binding affinity compare across species or tissue types?

Phalloidin binds F-actin with high affinity (~20 nM KD) across species, but tissue-specific variations in actin density may require adjusted staining durations. For dense tissues (e.g., muscle), extend permeabilization to 20–30 minutes and increase phalloidin concentration to 300 nM .

Q. What are the limitations of this compound in super-resolution microscopy?

While FITC’s photostability is lower than Alexa Fluor 488, this compound can be used in STED or PALM with antifade reagents (e.g., ProLong Diamond). However, signal-to-noise ratios may decrease over prolonged imaging sessions .

Q. How can actin polymerization kinetics be studied using this compound in vitro?

In cell-free systems (e.g., purified actin assays), pre-incubate phalloidin with polymerized actin to stabilize filaments. Use fluorescence polarization or TIRF microscopy to track polymerization rates. Normalize data to negative controls (e.g., monomeric actin) .

Key Parameters for Experimental Design

ParameterRecommendationReference
Stock Solution Concentration100–200 μM in DMSO or methanol
Working Concentration50–200 nM in PBS + 1% BSA
Fixation Time10–15 minutes (10% formaldehyde)
Permeabilization Time5–20 minutes (0.1% Triton X-100)
Imaging SetupConfocal microscope, FITC filter set

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.